molecular formula C19H30N2O5S B2520647 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1203148-54-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2520647
CAS No.: 1203148-54-2
M. Wt: 398.52
InChI Key: OLZRYSFEUBDTTO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic small molecule designed for preclinical research purposes. This compound features a cyclohexanecarboxamide core structure, a substitution pattern common in many pharmacologically active agents targeting the central nervous system, as seen in compounds like (1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide, which is investigated for its interaction with targets such as Cathepsin K . The 3,4-dimethoxyphenethyl moiety is a privileged structure in medicinal chemistry, often associated with receptor binding activity. The methanesulfonamidomethyl group can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and may be key for target engagement. Researchers are exploring this compound for its potential application in various biochemical pathways. Its specific mechanism of action, molecular targets, and primary research applications are currently under investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-25-17-9-6-14(12-18(17)26-2)10-11-20-19(22)16-7-4-15(5-8-16)13-21-27(3,23)24/h6,9,12,15-16,21H,4-5,7-8,10-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRYSFEUBDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCC(CC2)CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3,4-dimethoxyphenethylamine with a suitable cyclohexane derivative, followed by the introduction of the methanesulfonamide group through sulfonylation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, while the carboxamide group can facilitate binding to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Key comparisons include:

Benzamide Derivatives

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Synthesized via benzoylation of 3,4-dimethoxyphenethylamine, Rip-B shares the 3,4-dimethoxyphenethylamine group but lacks the cyclohexane-sulfonamide moiety. The melting point (90°C) and NMR data (Tables 1 and 2 in ) indicate high crystallinity, which may limit bioavailability relative to sulfonamide-containing analogs .

Cyclohexane/Pentane Carboxamide Derivatives

  • N-(4-Methylphenyl)cyclohexane-1-carboxamide: This analog substitutes the 3,4-dimethoxyphenethyl group with a 4-methylphenyl moiety.

Pyrido-Pyrimidinone Derivatives

  • 2-(3,4-Dimethoxyphenyl)-7-[4-(dimethylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: This heterocyclic analog replaces the carboxamide group with a pyrido-pyrimidinone core. The dimethylamino substituent on the cyclohexenyl ring introduces basicity, which may enhance interactions with acidic residues in enzymatic active sites—a feature absent in the target compound’s sulfonamide group .

Verapamil-Related Compounds

  • USP Verapamil Related Compound B :
    A nitrile-containing analog with dual 3,4-dimethoxyphenyl groups, this compound shares the dimethoxyphenethyl motif but diverges in its nitrile and isopropyl substituents. The nitrile group may confer metabolic liabilities compared to the sulfonamide’s stability, as sulfonamides are less prone to hydrolysis .

Structural and Physicochemical Data Comparison

Compound Core Scaffold Key Substituents Molecular Weight Notable Properties
Target Compound Cyclohexane carboxamide 3,4-Dimethoxyphenethyl, methanesulfonamidomethyl ~477 (estimated) High solubility due to sulfonamide
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide 3,4-Dimethoxyphenethyl ~315 (calculated) High crystallinity (mp 90°C)
USP Verapamil Related Compound B Butanenitrile Dual 3,4-dimethoxyphenyl, isopropyl 477.05 Nitrile group may limit metabolic stability
Cis-2-amino-N-(4-methoxyphenyl)cyclohexanecarboxamide Cyclohexane carboxamide 4-Methoxyphenyl, amino ~278 (calculated) Amino group introduces basicity

Research Implications and Limitations

  • Structural Advantages : The target compound’s methanesulfonamidomethyl group likely improves solubility and bioavailability over benzamide or nitrile analogs .
  • Unresolved Questions: Limited pharmacological data in the evidence preclude direct activity comparisons. Further studies should assess binding affinity to targets like calcium channels (inferred from Verapamil analogs) or kinases (suggested by pyrido-pyrimidinone derivatives) .
  • Synthetic Challenges : The target compound’s multi-step synthesis (inferred from and ) may complicate scalability compared to simpler analogs like Rip-B .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Molecular Formula : C17H25N3O4S
  • Molecular Weight : 373.46 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anti-inflammatory Activity : The methanesulfonamide group is known for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, potentially providing therapeutic effects in conditions like arthritis and other inflammatory diseases .
  • Antioxidant Properties : Compounds with methoxy groups often exhibit antioxidant activities. This property can protect cells from oxidative stress, contributing to the prevention of chronic diseases .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Observed Reference
Anti-inflammatoryInhibition of TNF-alpha production
AntioxidantScavenging free radicals
NeuroprotectiveReduced neuronal apoptosis

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in markers of inflammation, such as interleukin-6 (IL-6) and C-reactive protein (CRP). The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced apoptosis. Cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as a neuroprotective agent.

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